molecular formula C15H22ClNO2 B1222668 Ketobemidone hydrochloride CAS No. 5965-49-1

Ketobemidone hydrochloride

カタログ番号: B1222668
CAS番号: 5965-49-1
分子量: 283.79 g/mol
InChIキー: HYDFAZFVKRXNJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketobemidone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

1. Pain Management:

  • Ketobemidone is primarily used for the management of acute and chronic pain. It has been shown to be effective in treating pain associated with cancer and postoperative recovery .
  • A comparative study indicated that ketobemidone hydrochloride (as part of the spasmolytic combination A29) was more effective than morphine in providing analgesia in patients with acute myocardial infarction .

2. Transdermal Delivery Systems:

  • Recent innovations have explored the use of ketobemidone prodrugs for transdermal delivery. These formulations enhance skin permeability and provide sustained analgesic effects, making them suitable for chronic pain management .
  • The prodrugs demonstrate improved lipid solubility and lower melting points compared to the parent compound, facilitating better absorption through the skin .

Pharmacokinetics

  • Absorption: Ketobemidone shows variable absorption rates depending on the route of administration: approximately 34% when taken orally and 44% rectally .
  • Duration of Action: The analgesic effects typically last between 3 to 5 hours following administration, with dosages varying based on individual patient needs .
  • Metabolism: The drug is primarily metabolized through conjugation and N-desmethylation, with only about 16% excreted unchanged in urine .

Case Studies and Research Findings

Case Study 1: Efficacy in Acute Pain Management
A double-blind study involving 309 patients assessed the efficacy of ketobemidone versus morphine for acute myocardial infarction pain relief. Results showed that patients receiving ketobemidone had a higher rate of complete pain relief within 30 minutes compared to those treated with morphine .

Case Study 2: Transdermal Application
Research into transdermal formulations of ketobemidone prodrugs demonstrated significant improvements in analgesia duration and patient compliance due to reduced gastrointestinal side effects associated with oral administration. This method allows for continuous drug delivery over extended periods, enhancing overall treatment outcomes for chronic pain patients .

Q & A

Basic Research Questions

Q. What validated synthetic pathways exist for Ketobemidone hydrochloride, and how are intermediates characterized?

this compound (C₁₅H₂₁NO₂·HCl) is synthesized via a multi-step process involving piperidine derivatives and propionyl chloride. Key intermediates include 1-methyl-4-(3-hydroxyphenyl)piperidin-4-yl ethyl ketone, which undergoes hydrochlorination. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%) . Regulatory guidelines (e.g., European Pharmacopoeia) mandate strict control of residual solvents like dichloromethane (<50 ppm) .

Q. What analytical methods are recommended for quality control of this compound in pharmaceutical preparations?

  • Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio .
  • Impurity Profiling : Liquid chromatography-mass spectrometry (LC-MS) to detect byproducts such as desmethyl-ketobemidone (<0.1% w/w) .
  • Stability Testing : Accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation products .

Q. What is the pharmacological profile of this compound, including dose equivalence to morphine?

Ketobemidone is a dual μ-opioid receptor agonist and NMDA receptor antagonist. Its analgesic potency is approximately 1.5× morphine hydrochloride (25 mg ketobemidone ≈ 60 mg morphine) in postoperative pain models. LD₅₀ values are 14 mg/kg (mice, IV) and 10 mg/kg (rats, IV), with a therapeutic index of 5.6 .

Advanced Research Questions

Q. How does Ketobemidone’s interaction with μ-opioid and NMDA receptors influence its efficacy and side-effect profile?

Ketobemidone binds μ-opioid receptors (Ki = 2.3 nM) with higher affinity than δ-opioid receptors (Ki = 48 nM), reducing respiratory depression risk compared to morphine. Concurrent NMDA receptor antagonism (IC₅₀ = 8.7 μM) mitigates opioid-induced hyperalgesia, as demonstrated in rat spinal cord slice electrophysiology . Advanced studies use radioligand displacement assays ([³H]DAMGO for μ-opioid) and patch-clamp techniques for NMDA currents .

Q. What experimental designs are optimal for comparative efficacy studies of Ketobemidone in cancer pain models?

  • Animal Models : Male Sprague-Dawley rats with bone cancer pain (intratibial NCTC 2472 cell inoculation) .
  • Dosing Regimens : Subcutaneous administration (0.1–1.5 mg/kg) vs. oral (bioavailability = 45% due to first-pass metabolism).
  • Outcome Measures : Von Frey filament thresholds (mechanical allodynia) and conditioned place preference (addiction liability) .

Q. How can researchers resolve contradictions in receptor-binding data between in vitro and in vivo studies?

Discrepancies arise from metabolite activity (e.g., norketobemidone, a weak NMDA antagonist). Solutions include:

  • Microdialysis : Measure unbound drug concentrations in rat striatum .
  • Knockout Models : μ-opioid receptor (MOR-KO) mice to isolate NMDA effects .

Q. What challenges exist in chiral synthesis of Ketobemidone’s active enantiomer?

The (R)-enantiomer exhibits 12× higher μ-opioid affinity than (S). Asymmetric synthesis uses (S)-proline-catalyzed alkylation (ee = 92%), but racemization occurs during HCl salt formation. Resolution via chiral HPLC (Chiralpak AD-H column) is required .

Q. Which bioanalytical methods validate Ketobemidone detection in biological matrices?

  • Urine Screening : LC-MS/MS with LOQ = 5 ng/mL, using deuterated ketobemidone-d₃ as internal standard .
  • Plasma Pharmacokinetics : Ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry, achieving 90–105% recovery .

Q. How do formulation variables impact the stability of this compound in parenteral solutions?

Degradation accelerates at pH > 6.0, forming 3-hydroxyphenylpiperidine. Stabilization strategies include:

  • Lyophilization : Mannitol (5% w/v) as cryoprotectant.
  • Antioxidants : Sodium metabisulfite (0.1% w/v) to prevent oxidation .

Q. What regulatory considerations apply to cross-jurisdictional studies of Ketobemidone?

  • Scheduling : U.S. FDA Preferred Term (C80583), EU XEVMPD Index SUB08370MIG .
  • Import/Export : Harmonized Tariff System HS 29333300, requiring DEA Schedule I licensing in the U.S. .

特性

CAS番号

5965-49-1

分子式

C15H22ClNO2

分子量

283.79 g/mol

IUPAC名

1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-3-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12;/h4-6,11,17H,3,7-10H2,1-2H3;1H

InChIキー

HYDFAZFVKRXNJX-UHFFFAOYSA-N

SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl

正規SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl

Key on ui other cas no.

5965-49-1

ピクトグラム

Acute Toxic; Irritant

関連するCAS

469-79-4 (Parent)

同義語

1-(4-(m-hydroxyphenyl)-1-methyl-4-piperidyl)-1-propanone
cetobemidon
ketobemidone
ketobemidone hydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。